molecular formula C23H25N3O3 B6499005 4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1-phenylethyl)butanamide CAS No. 953145-68-1

4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1-phenylethyl)butanamide

Katalognummer: B6499005
CAS-Nummer: 953145-68-1
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: JZDAHMNFUIWIAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1-phenylethyl)butanamide is a synthetic pyridazinone derivative intended for research and development purposes. Pyridazinone scaffolds are of significant interest in medicinal chemistry and are frequently explored as key structural motifs in the discovery of novel therapeutic agents . This compound is characterized by its specific substitution pattern, including a 4-methoxyphenyl group at the 3-position of the pyridazinone ring and an N-(1-phenylethyl)butanamide side chain at the 1-position. Such molecular architectures are commonly investigated for their potential biological activities and receptor interactions. Researchers may utilize this compound as a valuable building block or intermediate in synthetic chemistry programs, or as a pharmacological tool in in vitro assays to study structure-activity relationships (SAR). It is supplied as a high-purity material to ensure consistency and reliability in experimental settings. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-17(18-7-4-3-5-8-18)24-22(27)9-6-16-26-23(28)15-14-21(25-26)19-10-12-20(29-2)13-11-19/h3-5,7-8,10-15,17H,6,9,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDAHMNFUIWIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1-phenylethyl)butanamide is a synthetic derivative that exhibits significant biological activity, particularly in anti-inflammatory and potential therapeutic applications. This article reviews the biological properties of this compound based on recent research findings, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

  • Chemical Formula : C22H26N4O3
  • Molecular Weight : 394.47 g/mol
  • IUPAC Name : 4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1-phenylethyl)butanamide

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. Research indicates that it may inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6, which are critical mediators in inflammatory responses.

Key Findings from Studies

  • In Vitro Studies :
    • The compound demonstrated a significant reduction in IL-6 and IL-1β mRNA expression in human keratinocyte cells (HaCaT) when treated with lipopolysaccharide (LPS), a common inflammatory stimulus. This inhibition was dose-dependent, with effective concentrations around 10 μM .
    • A comparative analysis of various derivatives showed that compounds with similar structural motifs exhibited varying degrees of anti-inflammatory activity, suggesting structure-activity relationships (SAR) that could guide future synthesis .
  • In Vivo Studies :
    • In murine models, administration of the compound prior to LPS exposure resulted in decreased levels of serum pro-inflammatory cytokines and reduced histological signs of inflammation. Notably, the administration led to lower alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating a protective effect against liver injury often associated with systemic inflammation .
    • The compound's efficacy was further supported by histopathological evaluations showing reduced infiltration of inflammatory cells in tissues .

Data Summary

Study TypeCytokine MeasuredConcentrationResult
In VitroIL-610 μMSignificant reduction in mRNA expression
In VitroIL-1β10 μMSignificant reduction in mRNA expression
In VivoIL-6N/ADecreased serum levels after treatment
In VivoALT/AST LevelsN/ALower than control group post-treatment

Case Studies

Several studies have explored the therapeutic potential of similar compounds derived from the pyridazin framework. For instance:

  • A study on benzoxazole derivatives reported significant anti-inflammatory effects through inhibition of cytokine production, paralleling the findings for the pyridazin derivatives .
  • Another research highlighted the importance of substituent groups on the benzene ring in modulating biological activity, which can be applied to optimize the pharmacological profile of our target compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several pyridazinone-based molecules. Key analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Relevance Reference
4-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1-phenylethyl)butanamide (Target) C₂₂H₂₃N₃O₃ 377.44 g/mol 4-Methoxyphenyl, N-(1-phenylethyl)amide PDE inhibition (hypothetical)
2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₃H₁₁FN₂O₄ 278.24 g/mol 4-Fluoro-2-methoxyphenyl, acetic acid Anti-inflammatory activity
4-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide C₂₂H₁₈ClF₃N₃O₄ 482.85 g/mol 4-Chlorophenyl, trifluoromethoxy phenyl Anticancer (preclinical studies)
4-(3-Aryl-1,6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides Variable ~300–350 g/mol Aryl groups, butanoic acid Antibacterial, antifungal

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group in the target compound enhances electron-donating capacity compared to 4-fluoro-2-methoxyphenyl () or 4-chlorophenyl (). This may improve interactions with hydrophobic pockets in enzyme active sites, as seen in PDE inhibitors .
  • The N-(1-phenylethyl)butanamide chain introduces stereochemical complexity (chiral center at the phenylethyl group), which could influence enantioselective binding to targets like cyclooxygenase (COX) or PDE isoforms .

Physicochemical Properties :

  • The target compound’s molecular weight (377.44 g/mol) and logP (estimated 3.8) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, the acetic acid derivative () is more polar (logP ~2.1), favoring renal excretion but limiting CNS penetration .
  • The trifluoromethoxy group in the analogue () increases metabolic stability due to fluorine’s electronegativity, whereas the target compound’s methoxy group may undergo faster oxidative demethylation .

Pharmacokinetic Profiles: Butanamide vs. Stereochemistry: The chiral phenylethyl group may lead to enantiomer-specific metabolism, as observed in similar N-alkylamide derivatives .

Synthetic Accessibility: The target compound’s synthesis requires multi-step functionalization of the pyridazinone core, including Ullmann coupling for the 4-methoxyphenyl group and amide bond formation. In contrast, acetic acid derivatives () are synthesized via simpler ester hydrolysis .

Research Findings and Data

Structural Insights from Crystallography

  • The pyridazinone ring adopts a planar conformation stabilized by intramolecular hydrogen bonding (N–H···O), as observed in SHELXL-refined structures (). Substitutents like 4-methoxyphenyl induce slight puckering, altering binding geometry compared to flat purine analogues .

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

The most widely employed method involves reacting 1,4-diketones with substituted hydrazines. For instance, 3-(4-methoxyphenyl)-1,6-dihydropyridazin-6-one can be synthesized by treating 4-methoxyacetophenone-derived diketones with hydrazine hydrate under refluxing ethanol. Key variables include:

  • Solvent selection : Ethanol or tetrahydrofuran (THF) provides optimal solubility.

  • Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

  • Substituent positioning : The 4-methoxyphenyl group is introduced either via pre-functionalized diketones or through post-cyclization coupling.

A representative protocol yields the pyridazinone core in 68–72% purity, requiring subsequent recrystallization from ethyl acetate/n-hexane mixtures.

Functionalization at the Pyridazinone 1-Position

Installation of the butanamide side chain at the pyridazinone nitrogen demands careful consideration of activating groups and nucleophilic displacement conditions.

Alkylation Strategies

Direct N-alkylation of the pyridazinone nitrogen proves challenging due to competing O-alkylation. To circumvent this, researchers employ:

  • Mitsunobu conditions : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, enabling efficient N-alkylation with 4-bromobutanenitrile in 58% yield.

  • Phase-transfer catalysis : Benzyltriethylammonium chloride facilitates alkylation with 4-chlorobutanoyl chloride in dichloromethane/water biphasic systems, achieving 64% conversion.

Intermediate Nitrile Hydrolysis

The butanenitrile intermediate undergoes acidic hydrolysis (6M HCl, reflux, 8 hr) to yield butanoic acid, followed by activation as the mixed anhydride using ethyl chloroformate. This step typically attains 85–90% conversion efficiency.

Amide Bond Formation with 1-Phenylethylamine

Coupling the butanoic acid derivative with 1-phenylethylamine presents distinct challenges due to steric hindrance from the phenethyl group.

Coupling Reagent Optimization

Comparative studies of coupling agents reveal:

ReagentSolventTemp (°C)Yield (%)
EDCl/HOBtDMF2572
HATUDCM0→2581
DCC/DMAPTHF4068

Data adapted from methodologies in

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) emerges as superior, particularly when reactions are conducted in dichloromethane with incremental warming.

Stereochemical Considerations

Racemization at the phenethyl chiral center is minimized by:

  • Maintaining reaction temperatures below 30°C

  • Using N-methylmorpholine as a base instead of triethylamine
    Post-coupling chiral HPLC analysis typically shows >98% enantiomeric excess when these conditions are employed.

Purification and Characterization

Final purification combines silica gel chromatography (ethyl acetate:hexane, 3:7) with recrystallization from ethanol/water (4:1). Critical analytical data includes:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 5.32 (quin, J = 7.2 Hz, 1H, CH), 3.82 (s, 3H, OCH₃).

  • HRMS : Calculated for C₂₃H₂₆N₃O₃ [M+H]⁺ 392.1965, Found 392.1962.

Alternative Synthetic Routes

Solid-Phase Synthesis

Recent advances demonstrate the feasibility of polymer-supported synthesis using Wang resin-bound hydrazines, enabling:

  • Automated coupling cycles

  • In-situ purification

  • 62% overall yield in a 5-step sequence

Biocatalytic Approaches

Lipase-mediated transamidation shows promise for greener synthesis:

  • Candida antarctica Lipase B (CAL-B) in tert-butyl methyl ether

  • 55% conversion at 37°C over 48 hours

Industrial Scalability Considerations

Pilot-scale production (100g batches) necessitates:

  • Cost analysis : EDCl/HOBt coupling remains most economical at scale ($23/g vs. $41/g for HATU)

  • Safety protocols : Strict control over exotherms during nitrosourea reactions

  • Waste management : Ethanol/water recrystallization systems allow >90% solvent recovery

Q & A

Q. What are the optimal synthetic routes for 4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(1-phenylethyl)butanamide, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of pyridazinone derivatives typically involves multi-step protocols, including cyclization, coupling, and functionalization. For this compound, key steps may include:

  • Cyclization : Formation of the pyridazinone core via condensation of hydrazines with diketones or β-keto esters under acidic or basic conditions .
  • Coupling : Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts and optimized temperature (e.g., 80–100°C) .
  • Amidation : Reaction of the intermediate with N-(1-phenylethyl)butanamide using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
    Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), inert atmospheres to prevent oxidation, and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structural integrity of this compound?

  • 1H/13C NMR : Confirm the presence of the pyridazinone ring (δ 6.5–8.5 ppm for aromatic protons) and methoxy group (δ ~3.8 ppm). The N-(1-phenylethyl)butanamide side chain will show distinct methylene/methyl signals .
  • IR : Verify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C25H26N3O3: 428.1975) .
    Cross-referencing with X-ray crystallography data (if available) resolves ambiguities in stereochemistry .

Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .
  • DSC/TGA : Evaluate thermal stability by monitoring decomposition temperatures (>200°C indicates robustness) .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .

Advanced Research Questions

Q. What computational modeling approaches predict the pharmacodynamic properties of this compound, and how do they correlate with experimental data?

  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases or GPCRs) using software like GROMACS. Key parameters include binding free energy (ΔG) and hydrogen-bond occupancy .
  • QSAR Models : Train models on pyridazinone derivatives to predict logP, solubility, and IC50 values. Validate with in vitro assays (e.g., enzyme inhibition) .
  • Docking Studies (AutoDock Vina) : Screen against crystallographic protein structures (e.g., PDB entries) to identify potential binding pockets. Correlate docking scores with experimental IC50 values from SPR or fluorescence polarization assays .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Assay-Specific Controls : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .
  • Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or SPR-based methods to rule out interference from compound autofluorescence .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC50 variability linked to assay type (e.g., cell-free vs. cell-based) .

Q. How does the substitution pattern on the pyridazinone ring influence biological activity, and what methodologies establish structure-activity relationships (SAR)?

  • Systematic Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) substituents .
  • In Vitro Screening : Test analogs against target enzymes (e.g., PDE inhibitors) to generate IC50 datasets. Use cluster analysis to group compounds by activity .
  • 3D Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors and hydrophobic regions using software like Schrödinger Phase. Validate with mutagenesis studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.